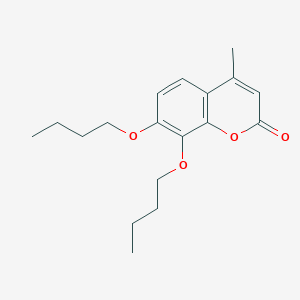
4-ethyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EIBS is a sulfonamide compound that was first synthesized in 2012. It has a molecular weight of 395.5 g/mol and a melting point of 126-128°C. EIBS has been found to have potential therapeutic properties, particularly in the treatment of cancer and inflammation.
Mechanism of Action
The mechanism of action of EIBS is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. EIBS has been found to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in inflammation. It has also been found to inhibit the activity of certain signaling pathways, such as NF-κB and STAT3, which are involved in cancer cell growth.
Biochemical and Physiological Effects:
EIBS has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of certain pro-inflammatory cytokines, such as TNF-α and IL-6. EIBS has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
One of the advantages of using EIBS in lab experiments is that it has been found to have low toxicity in animal models. This makes it a potentially safe compound for use in human clinical trials. However, one limitation of using EIBS in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on EIBS. One area of interest is in the development of EIBS analogs that may have improved therapeutic properties. Another area of interest is in the use of EIBS in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of EIBS and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
EIBS can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with isobutyric acid and ethylamine. The final step involves the addition of 4-methoxyaniline to the reaction mixture, resulting in the formation of EIBS.
Scientific Research Applications
EIBS has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been found to have anti-inflammatory and anti-cancer effects in vitro and in vivo. EIBS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C19H23NO4S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)sulfonyl-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C19H23NO4S/c1-5-15-6-12-18(13-7-15)25(22,23)20(19(21)14(2)3)16-8-10-17(24-4)11-9-16/h6-14H,5H2,1-4H3 |
InChI Key |
YNWPNDMGHYTIMI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)